molecular formula C31H33N3O12 B075373 Cardinophillin CAS No. 1403-29-8

Cardinophillin

Cat. No.: B075373
CAS No.: 1403-29-8
M. Wt: 639.6 g/mol
InChI Key: GNGRYODSYNVRFD-MEFGMAGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cardinophillin (synonyms: Carzinophilin, Cardinophyllin) is an antitumor compound produced by Streptomyces sahachiroi. This compound exhibits toxicity via subcutaneous and intravenous administration and has been identified as an experimental teratogen with reproductive effects in preclinical studies . The compound’s structural complexity and biological activity align it with other polyketide or peptide-derived antimicrobial and antitumor agents derived from Streptomyces species.

Properties

CAS No.

1403-29-8

Molecular Formula

C31H33N3O12

Molecular Weight

639.6 g/mol

IUPAC Name

N-[[(9Z)-7-[(1-acetylaziridin-2-yl)-hydroxymethyl]-9-(1,3-dioxobutan-2-ylidene)-3-hydroxy-4-methyl-2,11-dioxo-1,5,8-trioxa-10-azaspiro[5.5]undecan-4-yl]methyl]-3-methoxy-5-methylnaphthalene-1-carboxamide

InChI

InChI=1S/C31H33N3O12/c1-14-7-6-8-18-19(14)9-17(43-5)10-20(18)26(40)32-13-30(4)24(39)28(41)45-31(46-30)25(23(38)22-11-34(22)16(3)37)44-27(33-29(31)42)21(12-35)15(2)36/h6-10,12,22-25,38-39H,11,13H2,1-5H3,(H,32,40)(H,33,42)/b27-21-

InChI Key

GNGRYODSYNVRFD-MEFGMAGPSA-N

SMILES

CC1=C2C=C(C=C(C2=CC=C1)C(=O)NCC3(C(C(=O)OC4(O3)C(OC(=C(C=O)C(=O)C)NC4=O)C(C5CN5C(=O)C)O)O)C)OC

Isomeric SMILES

CC1=C2C=C(C=C(C2=CC=C1)C(=O)NCC3(C(C(=O)OC4(O3)C(O/C(=C(/C=O)\C(=O)C)/NC4=O)C(C5CN5C(=O)C)O)O)C)OC

Canonical SMILES

CC1=C2C=C(C=C(C2=CC=C1)C(=O)NCC3(C(C(=O)OC4(O3)C(OC(=C(C=O)C(=O)C)NC4=O)C(C5CN5C(=O)C)O)O)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound Carzinocidin Carzinophilin A
Chemical Formula Not reported Not reported C₃₁H₃₃N₃O₁₂
Molecular Weight Not reported Not reported 639.67 g/mol
Source Streptomyces sahachiroi Streptomyces spp. Streptomyces spp.
Toxicity Routes Subcutaneous, Intravenous Subcutaneous, IV, Intraperitoneal Heating decomposition
Experimental Effects Teratogenicity, Reproductive disruption Antitumor activity Not explicitly reported
Physical Form Not specified Not specified Needle-like crystals

Structural and Functional Similarities

  • Carzinocidin (CCN250): Like this compound, Carzinocidin is an antitumor agent derived from Streptomyces. Its toxicity profile includes lethality via subcutaneous, intravenous, and intraperitoneal routes, suggesting a broader systemic impact compared to this compound . However, its chemical structure remains uncharacterized in open literature, limiting direct structural comparisons.
  • Carzinophilin A (CCN750): This compound shares nomenclature and microbial origin with this compound but differs significantly in molecular structure. With a defined formula (C₃₁H₃₃N₃O₁₂) and higher molecular weight (639.67 g/mol), Carzinophilin A’s crystalline form and stability under heat distinguish it from this compound. Its primary documented hazard arises from decomposition upon heating, emitting acrid fumes, unlike this compound’s direct toxicity via injection .

Implications for Therapeutic Use

  • This compound’s reproductive toxicity limits its therapeutic applicability, whereas Carzinocidin’s antitumor properties may warrant further exploration in oncology.
  • Carzinophilin A’s stability issues (decomposition upon heating) highlight formulation challenges, contrasting with this compound’s direct injectable toxicity.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cardinophillin
Reactant of Route 2
Cardinophillin

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